molecular formula C14H9Cl5 B8319006 o,o'-DDT CAS No. 6734-84-5

o,o'-DDT

Cat. No. B8319006
Key on ui cas rn: 6734-84-5
M. Wt: 354.5 g/mol
InChI Key: RWNHNFLMAFMJIC-UHFFFAOYSA-N
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Patent
US05243110

Procedure details

201.5 g of 28% strength aqueous sodium hydroxide and 2.0 g of dimethyllaurylbenzylammonium chloride were added to a solution of 250 g of 1,1-bis(chlorophenyl)-2,2,2-trichloroethane in 100 g of monochlorobenzene at 50° C. The mixture was heated at reflux (90° C.) for 20 hours. The organic phase was separated by phase separation and was washed three times with 100 g of water. After distillation of the monochlorobenzene, 219.3 g of 1,1-bis(chlorophenyl)-2,2-dichloroethylene were obtained (y=97.8%) with 0.10% of 1,1-bis(chlorophenyl)-2,2,2-trichloroethane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dimethyllaurylbenzylammonium chloride
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl-].CC(C)CCCCCCCCCCC[NH2+]CC1C=CC=CC=1.[Cl:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=1[CH:33]([C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][C:39]=1[Cl:44])[C:34](Cl)([Cl:36])[Cl:35]>ClC1C=CC=CC=1>[Cl:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=1[C:33]([C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][C:39]=1[Cl:44])=[C:34]([Cl:35])[Cl:36] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
dimethyllaurylbenzylammonium chloride
Quantity
2 g
Type
reactant
Smiles
[Cl-].CC(CCCCCCCCCCC[NH2+]CC1=CC=CC=C1)C
Name
Quantity
250 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(C(Cl)(Cl)Cl)C1=C(C=CC=C1)Cl
Name
Quantity
100 g
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
The organic phase was separated by phase separation
WASH
Type
WASH
Details
was washed three times with 100 g of water
DISTILLATION
Type
DISTILLATION
Details
After distillation of the monochlorobenzene

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C(=C(Cl)Cl)C1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 219.3 g
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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